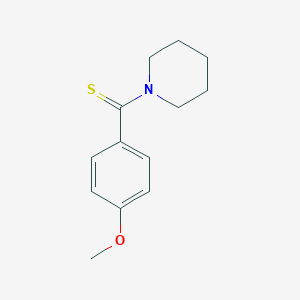
1-(4-Methoxybenzothioyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methoxybenzothioyl)piperidine is a useful research compound. Its molecular formula is C13H17NOS and its molecular weight is 235.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Activity
Research indicates that derivatives of piperidine compounds, including 1-(4-Methoxybenzothioyl)piperidine, exhibit significant anticancer properties. Studies have shown that modifications to the piperidine structure can enhance antiproliferative effects against various cancer cell lines. For instance, compounds similar to this have demonstrated IC50 values in the low micromolar range against human breast cancer cells (MCF-7 and MDA-MB-231) and ovarian cancer cells (OVCAR-3) .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research indicates that piperidine derivatives can inhibit bacterial growth, with some studies highlighting their effectiveness against Gram-positive bacteria. The antimicrobial activity of this compound suggests potential applications in treating infections caused by resistant bacterial strains .
Anti-inflammatory Effects
Piperidine derivatives have been shown to modulate inflammatory pathways. For example, certain compounds can inhibit the production of tumor necrosis factor-alpha (TNFα) in immune cells, indicating potential therapeutic avenues for inflammatory diseases .
Enzyme Inhibition
The compound acts as an inhibitor of specific enzymes involved in disease progression. For instance, it has been noted for inhibiting coactivator-associated arginine methyltransferase 1 (CARM1), which plays a role in hormone-dependent tumors . This inhibition could be beneficial in cancer treatment strategies.
Antitumor Efficacy
A study evaluating the antiproliferative effects of benzoylpiperidine derivatives revealed significant activity against various cancer cell lines. Modifications to the piperidine structure were found to enhance anticancer properties significantly .
Antimicrobial Testing
In vitro testing against bacterial strains such as Staphylococcus aureus and Escherichia coli showed promising results for piperidine derivatives, suggesting their potential as novel antimicrobial agents .
Propiedades
Número CAS |
42285-17-6 |
|---|---|
Fórmula molecular |
C13H17NOS |
Peso molecular |
235.35 g/mol |
Nombre IUPAC |
(4-methoxyphenyl)-piperidin-1-ylmethanethione |
InChI |
InChI=1S/C13H17NOS/c1-15-12-7-5-11(6-8-12)13(16)14-9-3-2-4-10-14/h5-8H,2-4,9-10H2,1H3 |
Clave InChI |
CYUHVSHBDSLRNA-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=S)N2CCCCC2 |
SMILES canónico |
COC1=CC=C(C=C1)C(=S)N2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















